4-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
4-(3-Chlorophenyl)-4H-1,2,4-triazole-3-thiol (4CPT-3T) is an organosulfur compound that has been studied for its potential applications in a variety of scientific research fields. It is a derivative of triazole and has a sulfur atom in its structure. 4CPT-3T has been studied due to its potential to act as a catalyst, an antioxidant, and an antimicrobial agent.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Antimicrobial Properties : A study by Purohit et al. (2011) demonstrated that compounds synthesized using 4-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol, such as 3-(3-chlorophenyl)-6-aryl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, exhibited significant antimicrobial activity against both bacterial and fungal growth.
Crystal and Molecular Structure Analysis
- Crystal Structure Insights : Sarala et al. (2006) analyzed the crystal and molecular structure of related compounds, including 4-amino-5-(4-chlorophenyl)-4H-[1,2,4]-triazole-3-thiol. This research provides valuable information on the structural properties of these compounds (Sarala et al., 2006).
Enzyme Inhibition
- Enzyme Inhibition Potential : Bekircan et al. (2015) explored the synthesis of novel compounds derived from 4-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol, investigating their inhibition on lipase and α-glucosidase. Some synthesized compounds showed promising inhibition activities (Bekircan et al., 2015).
Corrosion Inhibition
- Mild Steel Corrosion Protection : A study focused on the application of 4H-1,2,4-triazole derivatives, including 4-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol, as corrosion inhibitors for mild steel. The derivatives showed significant effectiveness in preventing corrosion in hydrochloric acid solutions (Bentiss et al., 2007).
Antioxidant Properties
- Antioxidant Activity : Research by Bekircan et al. (2008) indicated that some derivatives of 4-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol, specifically 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4-(arylmethyleneamino)-4H-1,2,4-triazole derivatives, exhibited notable antioxidant and antiradical activities (Bekircan et al., 2008).
properties
IUPAC Name |
4-(3-chlorophenyl)-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3S/c9-6-2-1-3-7(4-6)12-5-10-11-8(12)13/h1-5H,(H,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJPRPNYDPDHJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=NNC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407534 | |
Record name | 4-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
66297-55-0 | |
Record name | 4-(3-Chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66297-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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